

Application Notes and Protocols for Cell-Based Assay Using MeOSuc-AAPV-AFC

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Compound of Interest

Compound Name: MeOSuc-AAPV-AFC

Cat. No.: B12391267

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Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. [1] Upon inflammation or infection, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens. [1][2] However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix proteins, contributing to the pathology of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). [3][4] This makes NE a significant therapeutic target for the development of novel anti-inflammatory drugs.

This document provides detailed application notes and protocols for performing a cell-based assay to measure neutrophil elastase activity using the fluorogenic substrate **MeOSuc-AAPV-AFC**. This substrate is highly specific for NE and, upon cleavage, releases the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC), which can be quantified to determine enzyme activity. [5] The assay is suitable for screening potential NE inhibitors in a live-cell format, providing a more physiologically relevant assessment of compound efficacy.

Principle of the Assay

The cell-based assay quantifies the activity of neutrophil elastase released from stimulated cells. The substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-trifluoromethylcoumarin

(**MeOSuc-AAPV-AFC**), is a non-fluorescent peptide that is specifically cleaved by neutrophil elastase. This cleavage releases the highly fluorescent AFC molecule, which has an excitation wavelength of approximately 380 nm and an emission wavelength of around 500 nm.[5] The rate of increase in fluorescence intensity is directly proportional to the NE activity in the sample.

Data Presentation

Table 1: Quantitative Analysis of Neutrophil Elastase Activity

This table presents hypothetical data from a cell-based assay measuring NE activity in response to a stimulant and the effect of a known inhibitor.

Sample Description	Fluorescence Intensity (RFU/min)	% Inhibition
Unstimulated Cells (Negative Control)	15.2 ± 1.8	N/A
Stimulated Cells (Positive Control)	158.7 ± 12.3	0%
Stimulated Cells + Inhibitor A (1 µM)	82.1 ± 7.5	48.2%
Stimulated Cells + Inhibitor A (10 µM)	25.4 ± 3.1	84.0%

Table 2: IC50 Values of Known Neutrophil Elastase Inhibitors

This table provides representative IC50 values for known NE inhibitors, which can be used as reference compounds in screening assays. Note that assay conditions can influence IC50 values.

Inhibitor	Cell Type	IC50 Value (μM)	Reference
Sivelestat	Human Neutrophils	~20	[6]
Alvelestat	Human Neutrophils	~0.03	[6]
MeOSuc-AAPV-CMK	U937 Cells	~0.001	[6]
Compound 17 (from <i>P. tomentosa</i>)	A549 Cells	2.4 ± 1.0	[7]

Experimental Protocols

Materials and Reagents

- Cells: A cell line known to release neutrophil elastase upon stimulation (e.g., human neutrophil-like cell lines such as HL-60 or U937, or primary human neutrophils).
- Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- **MeOSuc-AAPV-AFC** Substrate: Store as a stock solution in DMSO at -20°C.
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
- Cell Stimulant: Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulant.
- NE Inhibitor (Control): A known neutrophil elastase inhibitor such as Sivelestat.
- 96-well black, clear-bottom microplate: For fluorescence measurements.
- Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~500 nm.
- CO2 Incubator: For cell culture.

Protocol 1: Live Cell-Based Neutrophil Elastase Activity Assay

This protocol describes the measurement of NE activity released from live cells upon stimulation.

- Cell Seeding:
 - Seed cells (e.g., differentiated HL-60 or U937 cells) into a 96-well black, clear-bottom plate at a density of $1-5 \times 10^5$ cells/well in 100 μ L of culture medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Cell Treatment:
 - Carefully remove the culture medium from the wells.
 - Wash the cells once with 100 μ L of pre-warmed Assay Buffer.
 - For inhibitor studies, add 50 μ L of Assay Buffer containing the test compounds at desired concentrations to the respective wells. For control wells, add Assay Buffer with vehicle (e.g., DMSO).
 - Incubate for 30-60 minutes at 37°C.
- Cell Stimulation:
 - Add 25 μ L of the cell stimulant (e.g., PMA at a final concentration of 100 nM) to all wells except the unstimulated control wells. To the unstimulated wells, add 25 μ L of Assay Buffer.
 - Incubate for 15-30 minutes at 37°C to induce NE release.
- Enzymatic Reaction:
 - Prepare the substrate solution by diluting the **MeOSuc-AAPV-AFC** stock solution in Assay Buffer to the desired final concentration (e.g., 100 μ M).
 - Add 25 μ L of the substrate solution to each well.
- Fluorescence Measurement:

- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm) in kinetic mode, reading every 1-2 minutes for 30-60 minutes.
- Data Analysis:
 - Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time curve.
 - Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control.
 - Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Neutrophil Elastase Inhibitor Screening

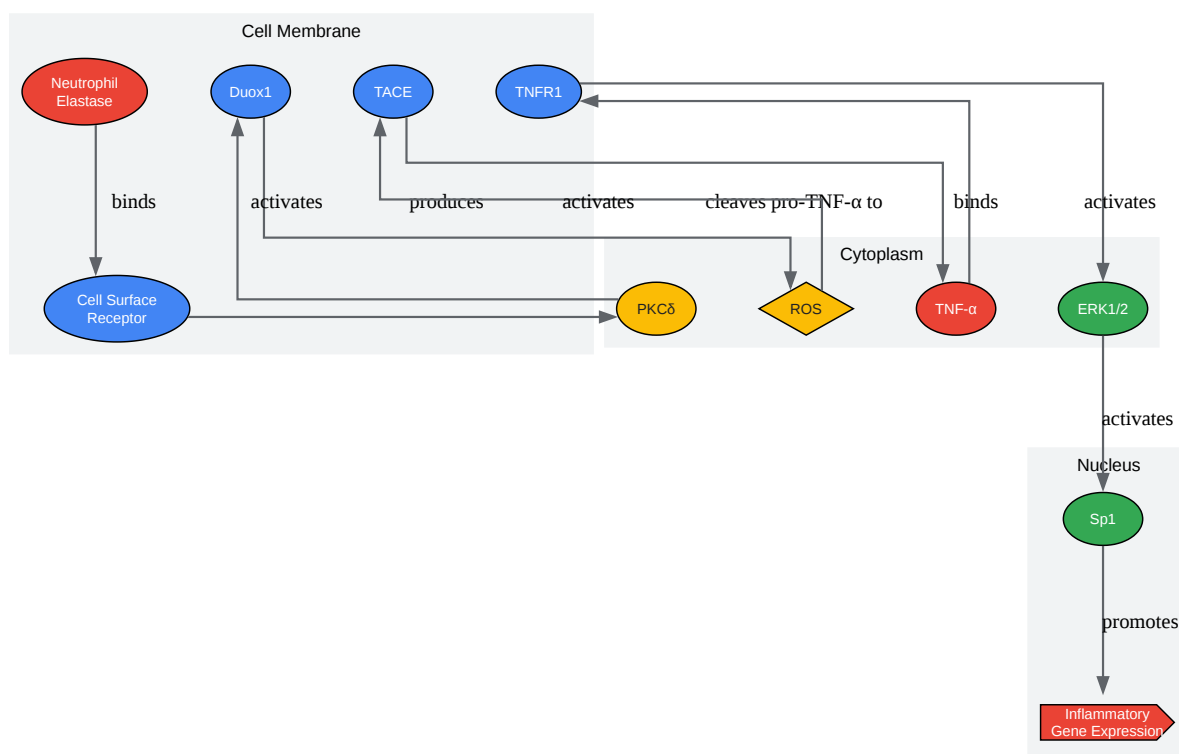
This protocol is adapted for high-throughput screening of potential NE inhibitors.

- Compound Plating:
 - Add 1 µL of test compounds dissolved in DMSO to the wells of a 96-well plate. Include wells with DMSO only for positive and negative controls.
- Cell Seeding and Treatment:
 - Follow steps 1 and 2 from Protocol 1.
- Cell Stimulation and Substrate Addition:
 - Prepare a master mix containing the cell stimulant and **MeOSuc-AAPV-AFC** substrate in Assay Buffer.
 - Add 50 µL of this master mix to each well to initiate both cell stimulation and the enzymatic reaction simultaneously.
- Fluorescence Measurement and Data Analysis:
 - Follow steps 5 and 6 from Protocol 1.

Mandatory Visualizations

Signaling Pathway of Neutrophil Elastase-Induced Cellular Response

Neutrophil elastase can trigger intracellular signaling cascades that lead to various cellular responses, including the production of inflammatory mediators. One such pathway involves the activation of Protein Kinase C delta (PKC δ), leading to the production of reactive oxygen species (ROS) and subsequent downstream signaling.

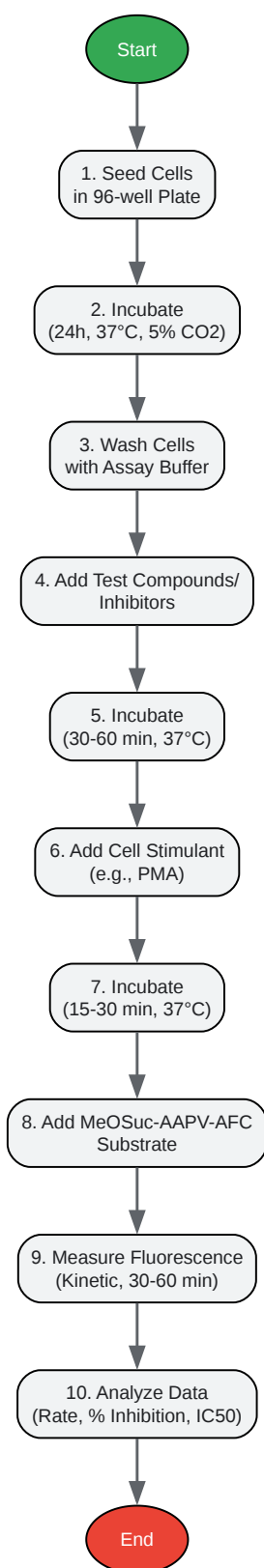


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Caption: Neutrophil Elastase Signaling Pathway.

Experimental Workflow for Cell-Based NE Assay

The following diagram illustrates the key steps in performing the cell-based neutrophil elastase assay.



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Caption: Cell-Based Neutrophil Elastase Assay Workflow.

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